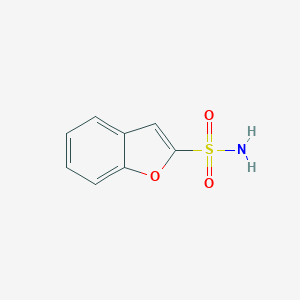
1-Benzofuran-2-Sulfonamid
Übersicht
Beschreibung
2-(2-Methylbenzamido)acetic acid: 2-Methylhippuric acid or O-Toluric acid , is an acyl glycine. Acyl glycines are typically minor metabolites of fatty acids. This compound is a metabolite of xylene, an aromatic hydrocarbon widely used as a solvent . It can be detected in urine and is used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Wissenschaftliche Forschungsanwendungen
Chemie: 2-(2-Methylbenzamido)essigsäure wird als Referenzstandard in der analytischen Chemie zum Nachweis und zur Quantifizierung von Xylol-Exposition verwendet .
Biologie: Die Verbindung wird wegen ihrer Rolle als Biomarker in biologischen Flüssigkeiten untersucht, die die Diagnose von Stoffwechselstörungen unterstützt .
Medizin: Es laufen Forschungen zur Erforschung seines potenziellen therapeutischen Einsatzes bei der Behandlung von Stoffwechselstörungen im Zusammenhang mit der mitochondrialen Fettsäure-Beta-Oxidation .
Industrie: Sie wird in der chemischen Industrie zur Synthese verschiedener Derivate und als Zwischenprodukt in der organischen Synthese verwendet .
5. Wirkmechanismus
2-(2-Methylbenzamido)essigsäure entfaltet seine Wirkung, indem sie als Metabolit im mitochondrialen Fettsäure-Beta-Oxidationsweg fungiert. Sie ist am Abbau von Fettsäuren beteiligt, um Energie zu produzieren. Die Verbindung zielt auf Enzyme im Beta-Oxidationsweg ab und erleichtert die Umwandlung von Fettsäuren in Acetyl-CoA, das in den Citratzyklus zur Energiegewinnung gelangt .
Zukünftige Richtungen
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .
Wirkmechanismus
Target of Action
1-Benzofuran-2-Sulfonamide, also known as 2-BENZOFURANSULFONAMIDE, is a compound that has been found to have antimicrobial properties Benzofuran derivatives have been reported to be active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby inhibiting their function and leading to antimicrobial effects.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been reported to exhibit significant antimicrobial activity . For example, a synthesized compound, benzofuran carbohydrazide, displayed excellent activities against E. coli and S. aureus .
Action Environment
Factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzamido)acetic acid involves the reaction of 2-methylbenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: 2-(2-Methylbenzamido)essigsäure kann Oxidationreaktionen eingehen, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion der Amidgruppe kann zu primären Aminen führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH⁻) oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Amiden oder anderen Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Hippursäure: Ein ähnliches Acylglycin, aber ohne die Methylgruppe am Benzolring.
Benzamidoessigsäure: Ähnliche Struktur, aber ohne die Methylsubstitution am Benzolring.
Einzigartigkeit: 2-(2-Methylbenzamido)essigsäure ist einzigartig aufgrund ihrer spezifischen Rolle als Metabolit von Xylol und ihrer diagnostischen Anwendungen beim Nachweis von Xylol-Exposition und Stoffwechselstörungen .
Eigenschaften
IUPAC Name |
1-benzofuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECZJTWMSIKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444336 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124043-72-7 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

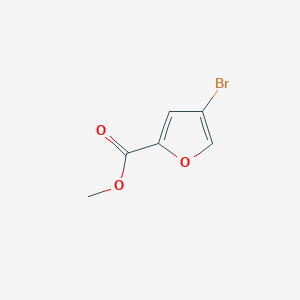

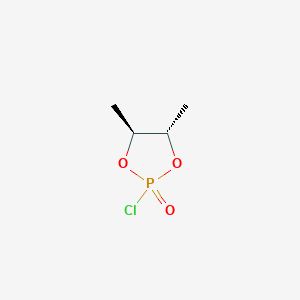
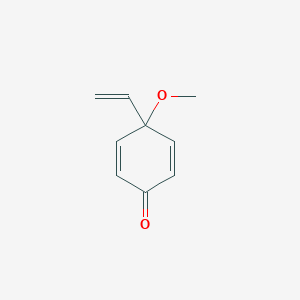
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
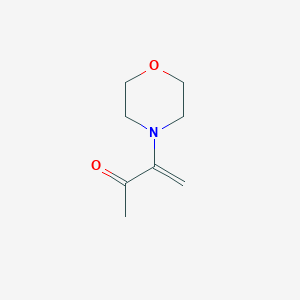


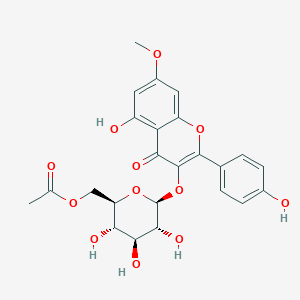
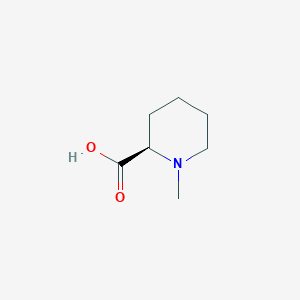
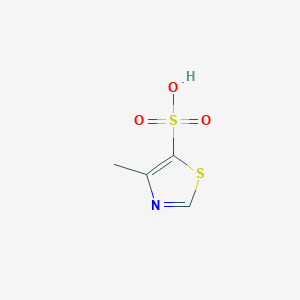
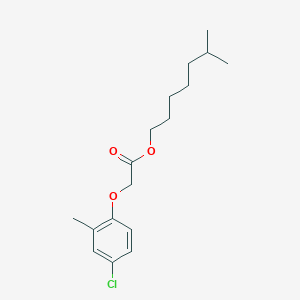
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

